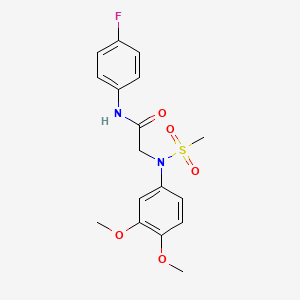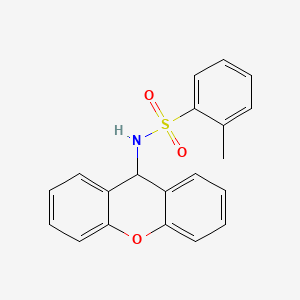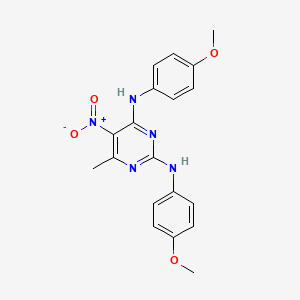
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a critical role in DNA repair, and their inhibition has been shown to be effective in treating cancers with defects in DNA repair pathways.
Mecanismo De Acción
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is a potent and selective inhibitor of PARP enzymes, which play a critical role in DNA repair. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. Inhibition of PARP enzymes prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to be more potent and selective than other PARP inhibitors, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a useful tool for studying the role of PARP enzymes in DNA repair and cancer biology. It has also been shown to be effective in treating cancers with defects in DNA repair pathways, making it a useful tool for studying the mechanisms of cancer cell death. However, N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. In addition, its potency and selectivity may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One area of research is the development of combination therapies that include N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict response to N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine treatment. Additionally, there is a need for further studies to determine the optimal dosing and treatment duration of N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine in different cancer types. Finally, there is a need for further studies to understand the mechanism of action of N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and to identify potential resistance mechanisms.
Métodos De Síntesis
The synthesis of N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine involves the reaction of 2,4-diamino-6-methylpyrimidine with 4-methoxyaniline and nitrobenzene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including breast, ovarian, and pancreatic cancer. It has been shown to be particularly effective in treating cancers with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-12-17(24(25)26)18(21-13-4-8-15(27-2)9-5-13)23-19(20-12)22-14-6-10-16(28-3)11-7-14/h4-11H,1-3H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWICBGEWHSMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5137278.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
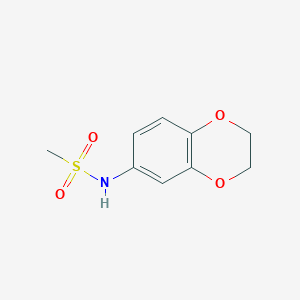
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5137306.png)
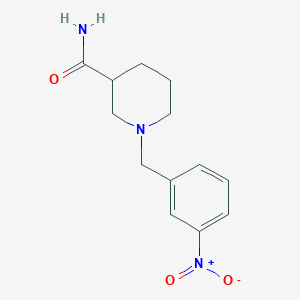
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)
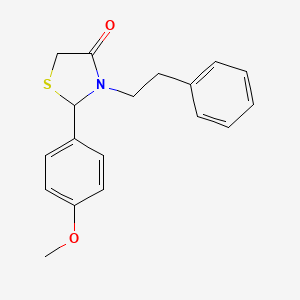
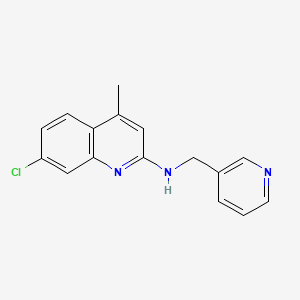
![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)
